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Abstract
The Spindle Assembly Abnormal Protein 6 (SASS6) gene encodes a crucial protein for

centriole duplication, a fundamental process in cell division. Its proper function is paramount for

maintaining genomic stability. Mutations in SASS6 have been definitively linked to autosomal

recessive primary microcephaly (MCPH), a neurodevelopmental disorder characterized by a

significantly smaller brain size at birth. Emerging evidence also implicates dysregulated SASS6

expression in the pathogenesis of various cancers. This technical guide provides a

comprehensive overview of SASS6 gene mutations and their association with human diseases,

with a focus on quantitative data, detailed experimental methodologies, and visualization of

relevant biological pathways to support further research and therapeutic development.

Introduction to SASS6
The SASS6 gene, also known as SAS-6, is located on chromosome 1 and is a key regulator of

centriole biogenesis.[1] The protein product, SAS-6, is a central component of the cartwheel

structure, which establishes the nine-fold symmetry of the centriole.[2] This intricate process

ensures that each cell inherits a single centrosome, which is vital for the proper formation of the

mitotic spindle and accurate chromosome segregation during cell division.[3] Consequently,

disruptions in SASS6 function can lead to severe developmental abnormalities and contribute

to the genomic instability often observed in cancer.
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SASS6 Mutations in Human Disease
Autosomal Recessive Primary Microcephaly (MCPH)
Mutations in the SASS6 gene are a known cause of Autosomal Recessive Primary

Microcephaly 14 (MCPH14).[1][2] This condition is characterized by a congenital reduction in

head circumference by more than three standard deviations below the mean for age and sex,

with a disproportionately small cerebral cortex.[4] Individuals with MCPH often exhibit

intellectual disability. The majority of identified pathogenic SASS6 mutations in MCPH are

biallelic, meaning both copies of the gene are affected.[5][6]

Table 1: Summary of Pathogenic SASS6 Mutations in Primary Microcephaly
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Mutation
Type

Nucleotide
Change

Amino Acid
Change

Inheritance Phenotype Reference

Missense c.185T>C p.Ile62Thr Homozygous

Severe

primary

microcephaly

(-6.63 to

-19.6 SD)

Khan et al.,

2014

Splice Site c.127-13A>G
Affects

splicing

Compound

Heterozygous

Primary

microcephaly

Zhang et al.,

2019

Splice Site c.1867+2T>A
Affects

splicing

Compound

Heterozygous

Primary

microcephaly

Zhang et al.,

2019

Frameshift c.450_453del
p.Lys150Asnf

sTer7

Compound

Heterozygous

Microcephaly

and fetal

growth

restriction

Chen et al.,

2021

Splice Region c.1674+3A>G
Affects

splicing

Compound

Heterozygous

Microcephaly

and fetal

growth

restriction

Chen et al.,

2021

Missense c.1139T>C p.L380P
Compound

Heterozygous

Prenatal

recurrent

microcephaly,

corpus

callosum

abnormalities

Li et al., 2023

Missense c.1223C>G p.T408S
Compound

Heterozygous

Prenatal

recurrent

microcephaly,

corpus

callosum

abnormalities

Li et al., 2023
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Role in Cancer
While germline mutations in SASS6 are linked to a developmental disorder, somatic alterations

and dysregulated expression of SASS6 have been implicated in various cancers.

Overexpression of SASS6 can lead to centrosome amplification, a hallmark of many tumors

that contributes to chromosomal instability and aneuploidy.[7]

Table 2: SASS6 Expression in Various Cancers (Data from TCGA)

Cancer Type
SASS6 Expression
Status

Prognostic
Significance of
High Expression

Reference

Lung Adenocarcinoma

(LUAD)
Overexpressed Poor prognosis [6][8]

Colorectal Cancer

(CRC)
Overexpressed Poor prognosis [7]

Esophageal

Squamous Carcinoma
Overexpressed Poor prognosis

Breast Invasive

Carcinoma
Overexpressed

Correlates with poor

prognosis
[6]

Kidney Renal Clear

Cell Carcinoma
Overexpressed

Correlates with poor

prognosis
[6]

Adrenocortical

Carcinoma
Overexpressed

Correlates with poor

prognosis
[6]

Low-Grade Glioma Overexpressed
Correlates with poor

prognosis
[6]

Liver Hepatocellular

Carcinoma
Overexpressed

Correlates with poor

prognosis
[6]

Signaling Pathways Involving SASS6
SASS6 function is intricately regulated and integrated with key cellular signaling pathways.
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Centriole Duplication Pathway
SASS6 is a cornerstone of the centriole duplication pathway. Its recruitment to the mother

centriole is a critical initiating step for the formation of the procentriole.
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Core components of the centriole duplication pathway.

p53 Signaling Pathway
In some cancer contexts, SASS6 has been shown to inhibit the p53 tumor suppressor pathway,

thereby promoting cell proliferation.
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Inhibition of the p53 pathway by SASS6.

YAP/TAZ Signaling Pathway
Recent studies have indicated a role for SASS6 in promoting cell invasion through the

activation of the YAP/TAZ pathway, particularly in the context of cancer metastasis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b605614?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SASS6 Overexpression

Increased Ciliogenesis

YAP/TAZ

Activates

Nuclear Translocation

TEAD

Binds to

Target Gene Expression
(Invasion & Proliferation)

Promotes

Cell Invasion

Click to download full resolution via product page

SASS6-mediated activation of the YAP/TAZ pathway.

Experimental Protocols
Identification of SASS6 Mutations
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WES is a high-throughput sequencing technique used to identify genetic variations in the

protein-coding regions of the genome.

Workflow:

Genomic DNA Extraction
(e.g., from blood sample)

Library Preparation
(Fragmentation, adapter ligation)

Exome Capture
(Hybridization with exome probes)

Next-Generation Sequencing
(e.g., Illumina platform)

Data Analysis: Read Alignment
(to human reference genome)

Variant Calling & Annotation
(Identify SNPs, indels)

Variant Filtering
(Based on frequency, predicted effect, etc.)

Candidate SASS6 Mutation
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Workflow for Whole-Exome Sequencing.

Methodology:

DNA Extraction: Isolate high-quality genomic DNA from patient samples (e.g., peripheral

blood) using a commercial kit.

Library Preparation: Fragment the genomic DNA and ligate sequencing adapters to the ends

of the fragments.

Exome Capture: Hybridize the DNA library with biotinylated probes specific to the human

exome, followed by magnetic bead capture of the probe-DNA hybrids.

Sequencing: Sequence the captured DNA library on a next-generation sequencing platform.

Data Analysis: Align the sequencing reads to the human reference genome, call variants

(SNPs and indels), and annotate them to identify potential pathogenic mutations in the

SASS6 gene.

Sanger sequencing is used to validate candidate mutations identified by WES.

Methodology:

Primer Design: Design PCR primers to amplify the region of the SASS6 gene containing the

putative mutation.

PCR Amplification: Amplify the target region from the patient's genomic DNA using PCR.

PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and

primers.

Sequencing Reaction: Perform a cycle sequencing reaction using the purified PCR product,

a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide

triphosphates (ddNTPs).

Capillary Electrophoresis: Separate the sequencing reaction products by size using capillary

electrophoresis.
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Sequence Analysis: Analyze the resulting electropherogram to confirm the presence of the

mutation.

Analysis of Splicing Mutations
RT-PCR is used to assess the impact of putative splice site mutations on SASS6 mRNA

splicing.

Methodology:

RNA Extraction: Extract total RNA from patient-derived cells (e.g., fibroblasts or

lymphoblasts).

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a

reverse transcriptase enzyme.

PCR Amplification: Amplify the SASS6 cDNA spanning the region of the putative splice site

mutation using gene-specific primers.

Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize any size

differences compared to the wild-type transcript, which would indicate exon skipping or intron

retention.

Sanger Sequencing of PCR Products: Sequence the RT-PCR products to confirm the exact

nature of the altered splicing.

Cellular Analysis of SASS6 Function
This technique is used to visualize the localization and number of centrosomes in cells.

Methodology:

Cell Culture and Fixation: Culture patient-derived or model cell lines on coverslips and fix

them with an appropriate fixative (e.g., cold methanol or paraformaldehyde).

Permeabilization: Permeabilize the fixed cells with a detergent (e.g., Triton X-100) to allow

antibody entry.
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Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine

serum albumin in PBS).

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a

centrosomal marker (e.g., gamma-tubulin or pericentrin) and, if desired, an antibody against

SASS6.

Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary

antibodies that recognize the primary antibodies.

Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade

mounting medium and visualize the cells using a fluorescence or confocal microscope.

Conclusion and Future Directions
Mutations in the SASS6 gene are clearly established as a cause of primary microcephaly,

highlighting the critical role of proper centriole duplication in neurodevelopment. Furthermore,

the emerging link between SASS6 dysregulation and cancer opens new avenues for research

into tumorigenesis and potential therapeutic interventions. Future research should focus on

elucidating the precise molecular mechanisms by which SASS6 mutations lead to

microcephaly, including the identification of downstream targets and pathways. In the context of

cancer, further investigation into the role of SASS6 in different tumor types and its potential as

a biomarker or therapeutic target is warranted. The development of high-throughput screens for

modulators of SASS6 expression or function could lead to novel therapeutic strategies for both

developmental and neoplastic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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